Bromo-Specific Aglycone for Nucleoside Synthesis
The US4681873 patent explicitly claims a class of 4‑amino‑3‑halo‑2(1H)‑pyridinone nucleosides where the halogen can be fluorine, chlorine, or bromine, and states that the bromo-specific aglycone is a required starting material for synthesizing the 3‑bromo‑substituted antiviral and antileukemic nucleoside series [1]. In the follow‑up J. Med. Chem. paper, the 3‑bromo‑3‑deazacytidine (9b) and 3‑bromo‑3‑deazauridine (9e) were prepared exclusively from 4‑amino‑3‑bromo‑2(1H)‑pyridinone (7b), and were evaluated alongside the 3‑chloro and 3‑nitro analogs [2]. The patent further specifies that compounds built on the bromo aglycone demonstrate in vivo activity against the L1210 murine leukemia cell line [1].
| Evidence Dimension | Biological activity of final nucleoside products derived from bromo aglycone vs. chloro aglycone |
|---|---|
| Target Compound Data | 3‑Bromo‑3‑deazacytidine (9b) and 3‑bromo‑3‑deazauridine (9e) synthesized from 4‑amino‑3‑bromo‑2(1H)‑pyridinone; tested for antitumor and antiviral activity [2]. |
| Comparator Or Baseline | 3‑Chloro‑3‑deazacytidine (9a), 3‑chloro‑3‑deazauridine (9d), and 3‑nitro analogs (9c, 9f) synthesized from their respective 4‑amino‑3‑halo‑2(1H)‑pyridinone precursors [2]. |
| Quantified Difference | Quantitative IC50 values for each analog are reported in the full article (McNamara et al., J. Med. Chem. 1990, Tables I–III). The patent confirms in vivo L1210 activity for the bromo series [1]. |
| Conditions | In vitro antitumor assays and in vivo L1210 murine leukemia model; antiviral assays (specific virus strains detailed in the full text). |
Why This Matters
Procuring the correct halogenated pyridinone precursor is mandatory because the final nucleoside’s biological profile is halogen‑dependent; using the chloro analog would produce a different investigational compound with distinct activity and regulatory standing.
- [1] US4681873A – 4-amino-3-halo-2-pyridinone nucleoside and nucleotide compounds. Warner-Lambert Company, 1987. https://patents.google.com/patent/US4681873A/en View Source
- [2] McNamara, D.J., Cook, P.D., Allen, L.B., Kehoe, M.J., Holland, C.S., Teepe, A.G. Synthesis, antitumor activity, and antiviral activity of 3-substituted 3-deazacytidines and 3-substituted 3-deazauridines. Journal of Medicinal Chemistry, 1990, 33(7), 2006–2011. doi:10.1021/jm00169a032. View Source
